Dibenzyl (2-Phenylethyl)phosphonate: Structural Dynamics, Physical Properties, and Applications in PSMA-Targeted Drug Design
Dibenzyl (2-Phenylethyl)phosphonate: Structural Dynamics, Physical Properties, and Applications in PSMA-Targeted Drug Design
Executive Summary
Dibenzyl (2-phenylethyl)phosphonate (CAS: 82180-49-2) is a specialized organophosphorus compound that serves as a critical synthetic intermediate in the development of targeted therapeutics, most notably inhibitors for Prostate-Specific Membrane Antigen (PSMA)[1]. Characterized by a central phosphonate core flanked by two benzyl ester protecting groups and a 2-phenylethyl hydrophobic chain, this molecule is engineered to probe auxiliary binding registers within metalloenzymes[1]. This technical guide provides an in-depth analysis of its chemical architecture, physical properties, self-validating synthetic protocols, and its mechanistic role in modern drug development.
Chemical Identity & Structural Architecture
The structural architecture of dibenzyl (2-phenylethyl)phosphonate is highly deliberate. The central phosphorus atom is in the +5 oxidation state, double-bonded to an oxygen atom, forming a stable phosphonate ( P=O ) core. The dual benzyl esters serve a dual purpose: they provide necessary lipophilicity during early synthetic steps and act as orthogonal protecting groups that can be selectively cleaved[2]. The 2-phenylethyl moiety is not merely a structural appendage; it is a precisely calibrated hydrophobic probe designed to interact with remote binding pockets in target proteins[1].
Table 1: Chemical Identity and Physical Properties
| Property | Value |
| IUPAC Name | Dibenzyl (2-phenylethyl)phosphonate |
| CAS Number | 82180-49-2 |
| Molecular Formula | C₂₂H₂₃O₃P |
| Molecular Weight | 366.39 g/mol |
| Appearance | Light yellow oil |
| Chromatographic Mobility (R_f) | 0.45 (Hexanes/Ethyl Acetate 1:1 v/v) |
Data supported by chemical registries and empirical literature[3],[4],[5].
Spectroscopic Characterization
To ensure a self-validating experimental workflow, rigorous analytical characterization is required. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the molecular structure, particularly the successful integration of the 2-phenylethyl chain[5].
Table 2: NMR Spectral Data (Solvent: CDCl₃)
| Nucleus | Chemical Shifts (δ, ppm) | Structural Assignment |
| ¹H NMR | 2.02–2.14 (m, 2H)2.84–2.93 (m, 2H)4.96–5.11 (m, 4H)7.11–7.41 (m, 15H) | P-CH₂ (phenylethyl chain)Ph-CH₂ (phenylethyl chain)O-CH₂-Ph (benzyl ester protons)Aromatic protons (3 × phenyl rings) |
| ¹³C NMR | 27.77, 29.12, 29.18, 29.6167.83, 67.90127.00–141.58 | Aliphatic chain carbonsBenzyl ester carbonsAromatic carbons |
| ³¹P NMR | 32.18 | Central phosphonate core (P=O) |
The ³¹P shift at 32.18 ppm is a definitive marker of the phosphonate oxidation state, distinguishing it from phosphite or phosphate impurities[5].
Synthetic Methodology & Experimental Protocols
The synthesis and subsequent manipulation of dibenzyl (2-phenylethyl)phosphonate rely on precise control of nucleophilic substitutions. Below are the field-proven protocols detailing the causality behind each experimental choice.
Protocol 1: Synthesis via Carbanion Alkylation
Objective: Homologation of dibenzyl methylphosphonate to introduce the phenylethyl hydrophobic probe. Causality & Mechanism: Direct esterification of phosphonic acids often yields complex mixtures. Instead, homologation is achieved by treating dibenzyl methylphosphonate with a strong base to generate a carbanion alpha to the phosphorus. The ultra-low temperature (-78°C) is critical to stabilize this highly reactive intermediate and suppress nucleophilic attack on the ester carbonyls. Subsequent addition of benzyl bromide results in a clean S_N2 alkylation[5].
Step-by-Step Workflow:
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Preparation: Purge a dry reaction flask with N₂. Dissolve dibenzyl methylphosphonate (1.0 equiv) in anhydrous THF. Cool to -78°C using a dry ice/acetone bath.
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Deprotonation: Add n-butyllithium (1.6 M in hexanes, 1.2 equiv) dropwise. Validation: The solution will exhibit a slight color change indicating carbanion formation. Stir for 15 minutes.
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Alkylation: Add benzyl bromide (1.2 equiv) dropwise. Maintain at -78°C for 30 minutes, then allow the mixture to warm to room temperature over 2 hours to drive the S_N2 reaction to completion.
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Quenching & Extraction: Quench with half-saturated aqueous NaCl. Extract the aqueous layer with CH₂Cl₂. Causality: CH₂Cl₂ is preferred over ethyl acetate due to the high lipophilicity of the dibenzyl esters.
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Purification: Dry organic layers over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (hexanes/ethyl acetate 1:1 v/v). Validation: Monitor via TLC (R_f = 0.45). The product is isolated as a light yellow oil (Yield: ~47%)[5].
Fig 1: Synthesis of dibenzyl (2-phenylethyl)phosphonate via carbanion alkylation.
Protocol 2: Selective Mono-Deprotection
Objective: Cleave a single benzyl ester to yield benzyl 2-phenylethylphosphonic acid for subsequent peptide coupling. Causality & Mechanism: Total deprotection yields the free phosphonic acid, which is difficult to mono-couple. The selective cleavage of a single benzyl ester is achieved using sodium iodide (NaI) in refluxing 2-butanone. According to the Hard-Soft Acid-Base (HSAB) principle, the soft iodide nucleophile selectively attacks the soft benzylic carbon via an S_N2 mechanism. Once the first benzyl group is cleaved, the resulting phosphonate mono-anion is electronically deactivated; the localized negative charge electrostatically repels further nucleophilic attack by iodide, rendering the reaction self-limiting[2].
Step-by-Step Workflow:
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Reaction Setup: Dissolve dibenzyl (2-phenylethyl)phosphonate (1.0 equiv) and NaI (1.2 equiv) in 2-butanone.
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Reflux: Heat the mixture to reflux (~80°C) for 4.5 hours under N₂. Validation: The precipitation of the sodium salt of the mono-ester serves as a visual indicator of reaction progress.
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Isolation: Evaporate the solvent. Collect the salt via vacuum filtration and wash with cold acetone to remove unreacted starting material.
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Acidification: Dissolve the salt in a 1:1 brine mixture and acidify to precipitate the free phosphonic acid[2].
Application in Drug Development: PSMA Inhibition
Dibenzyl (2-phenylethyl)phosphonate is a foundational building block in the synthesis of5[1]. PSMA is a zinc-dependent metallopeptidase strongly upregulated in prostate cancer cells and tumor-associated neovasculature[6].
Inhibitors designed around this scaffold utilize the phosphonate core to mimic the tetrahedral transition state of peptide bond hydrolysis, coordinating directly with the active-site zinc ions. The 2-phenylethyl moiety is strategically employed to engage an auxiliary hydrophobic binding register remote from the primary catalytic center. Research has demonstrated that extending the alkyl tether to a phenylethyl configuration significantly alters binding affinity, allowing researchers to map the spatial constraints and dipole interactions of the PSMA active site[1],[2].
Fig 2: Workflow from phosphonate precursor to active PSMA transition-state inhibitor.
References
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Probing for a hydrophobic a binding register in prostate-specific membrane antigen with phenylalkylphosphonamidates Bioorganic & Medicinal Chemistry (via Cancer Targeted Technology) URL:[Link]
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Optimizing phenylethylphosphonamidates for the inhibition of prostate-specific membrane antigen Cancer Targeted Technology URL: [Link]
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82180-49-2 CAS Database: 2-bis(phenylmethoxy)phosphorylethylbenzene ChemSrc URL:[Link]
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DIBENZYL PHOSPHONATE Chemical Properties and Suppliers Molbase URL:[Link]
Sources
- 1. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 2. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 3. 82180-49-2_CAS号:82180-49-2_2-bis(phenylmethoxy)phosphorylethylbenzene - 化源网 [chemsrc.com]
- 4. DIBENZYL PHOSPHONATE-Molbase [molbase.com]
- 5. cancertargetedtechnology.com [cancertargetedtechnology.com]
- 6. cancertargetedtechnology.com [cancertargetedtechnology.com]
